Sodium dehydrocholate

Description

A semisynthetic bile acid made from cholic acid. It is used as a cholagogue, hydrocholeretic, diuretic, and as a diagnostic aid.

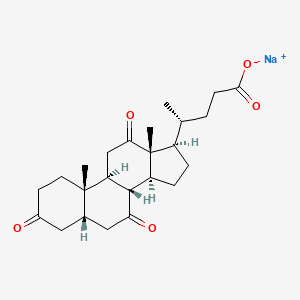

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

145-41-5 |

|---|---|

Molecular Formula |

C24H34NaO5 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |

InChI Key |

SHQJNIUBZKDVAW-CAOXKPNISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na] |

Appearance |

Solid powder |

Other CAS No. |

145-41-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

81-23-2 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(5beta)-3,7,12-Trioxocholan-24-oic Acid Atrocholin Cholan HMB Cholan-HMB CholanHMB Chologon Decholin Dehydrocholate Dehydrocholate, Sodium Dehydrocholic Acid Dehydrocholic Acid, Lithium Salt Dehydrocholic Acid, Magnesium Salt Dehydrocholic Acid, Potassium Salt Dehydrocholic Acid, Sodium Salt Ketocholanic Acid Sodium Dehydrocholate Triketocholanic Acid Trioxocholate |

Origin of Product |

United States |

Foundational & Exploratory

The Hydrocholeretic Action of Sodium Dehydrocholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydrocholate (B1245472), a synthetic bile acid derivative, is a potent hydrocholeretic agent that stimulates a significant increase in the volume of bile secreted by the liver, with a lesser effect on the secretion of biliary solids. This technical guide provides an in-depth exploration of the mechanism of action of sodium dehydrocholate, focusing on its physiological effects on bile formation, its influence on cellular and molecular pathways, and its pharmacokinetic profile. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. The guide also includes visualizations of the proposed signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's biological activity.

Introduction

This compound is the sodium salt of dehydrocholic acid, a synthetic keto-bile acid. It is clinically utilized for its hydrocholeretic properties, which are beneficial in conditions characterized by impaired bile flow, such as certain forms of cholestasis and to facilitate biliary drainage. Unlike natural conjugated bile acids, which are potent choleretics that increase the secretion of both bile water and bile solids, this compound primarily enhances the aqueous component of bile. This unique property makes it a valuable tool for flushing the biliary tree. This guide will dissect the multifaceted mechanism of action of this compound.

Mechanism of Action

The primary mechanism of action of this compound is its ability to induce "hydrocholeresis," a profuse secretion of watery bile. This effect is attributed to its osmotic activity in the bile canaliculi and its influence on the paracellular pathway.

Osmotic Choleresis

This compound and its metabolites are actively secreted into the bile canaliculi. Once in the canalicular lumen, they exert an osmotic force, drawing water and electrolytes from the hepatocytes into the bile. This results in a significant increase in bile volume.

Modulation of Tight Junction Permeability

Evidence suggests that bile acids can modulate the permeability of the tight junctions between hepatocytes. While the direct effects of this compound on specific tight junction proteins are still under investigation, it is hypothesized that it may transiently alter the conformation or localization of proteins such as claudins and occludin, thereby increasing the paracellular flux of water and ions into the bile.

Cellular Protective Mechanisms

Recent studies suggest that dehydrocholic acid, the parent compound of this compound, may exert protective effects on hepatocytes and pancreatic acinar cells through the modulation of autophagy and mitochondrial function, particularly in the context of pancreatitis.

Dehydrocholic acid has been shown to restore autophagy, a cellular process for degrading and recycling damaged components. This is thought to be mediated, in part, through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism involves the nuclear translocation of TFEB, leading to the expression of autophagy-related genes.

Dehydrocholic acid may also protect mitochondria from dysfunction by reducing the production of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential. This is crucial for maintaining cellular energy production (ATP) and preventing apoptosis.

An In-depth Technical Guide to the Physicochemical Properties of Sodium Dehydrocholate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative with significant applications in biomedical research and pharmaceutical development. Unlike naturally occurring bile salts, its unique chemical structure, characterized by three ketone groups on the steroid nucleus, confers distinct physicochemical properties that influence its biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium dehydrocholate, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research, influencing its solubility, stability, and interactions with biological systems.

Summary of Physicochemical Data

A compilation of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₃NaO₅ | [1] |

| Molecular Weight | 424.51 g/mol | [1] |

| Appearance | White to off-white or beige crystalline powder/solid. | [2] |

| Melting Point | >300 °C | |

| pKa (of Dehydrocholic Acid) | 4.98 | |

| Solubility in Water (20 °C) | 0.1 M (approx. 42.45 g/L) | [2] |

| Solubility in DMSO | 50 mg/mL (117.78 mM) | |

| Solubility in other organic solvents | Slightly soluble in ethanol (B145695) and methanol; practically insoluble in acetone. | [3] |

| Critical Micelle Concentration (CMC) | Does not form micelles in a classical manner. | [4] |

| Aggregation Number | Not applicable as it does not form conventional micelles. | [4] |

Micellar Properties: A Key Distinction

A critical aspect of this compound's behavior in aqueous solutions is its limited ability to form micelles. Unlike many other bile salts, such as sodium deoxycholate, which readily self-assemble into micelles above a certain concentration (the critical micelle concentration or CMC), this compound does not exhibit this property in the same manner. This is attributed to the presence of the three keto groups, which alter the molecule's amphiphilicity and geometry, hindering the formation of stable micellar aggregates. The lack of micelle formation is a key factor to consider when designing experiments, particularly those involving solubilization.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the parent acid, dehydrocholic acid, can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the acid as a titrant of known concentration is added.

Materials:

-

Dehydrocholic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of dehydrocholic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM). An organic co-solvent like ethanol may be used if solubility is an issue, but the pKa value will be an apparent pKa for that specific solvent mixture.

-

Titration Setup: Place the dehydrocholic acid solution in a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the pH electrode in the solution.

-

Titration: Slowly add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Deionized water

-

Small vials or flasks with tight-fitting caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of deionized water.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 20 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as necessary and determine the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry, after creating a standard curve.

-

Calculation: Calculate the solubility in g/L or other desired units based on the measured concentration and any dilution factors.

Surface Tension Measurement (Du Noüy Ring Method)

While this compound does not form micelles in a classical sense, measuring its effect on surface tension can still provide valuable information about its surface activity. The Du Noüy ring method is a widely used technique for this purpose.

Materials:

-

This compound solutions of varying concentrations in deionized water

-

Tensiometer equipped with a platinum-iridium Du Noüy ring

-

Glass vessel for the sample

Procedure:

-

Instrument Setup and Calibration: Ensure the tensiometer is level and the Du Noüy ring is clean (flame-cleaned to red-hot and allowed to cool). Calibrate the instrument according to the manufacturer's instructions, often using high-purity water.

-

Sample Measurement: Place the this compound solution in the sample vessel. Raise the sample vessel until the ring is submerged in the liquid.

-

Measurement Execution: Slowly lower the sample vessel. The ring will pull a meniscus of the liquid with it. The force required to pull the ring through the surface is measured. The maximum force just before the lamella breaks is recorded.

-

Calculation: The surface tension is calculated from the maximum force, the radius of the ring, and a correction factor that accounts for the shape of the meniscus. Modern tensiometers often perform this calculation automatically.[5][6][7][8][9]

-

Data Analysis: Plot surface tension versus the logarithm of the this compound concentration. For typical surfactants, a sharp break in the curve indicates the CMC. For this compound, a more gradual decrease in surface tension with increasing concentration is expected, without a distinct CMC.

Protein Solubilization

This compound can be used as a detergent to solubilize membrane proteins, although its efficacy may differ from micelle-forming bile salts.

Materials:

-

Cell or membrane preparation containing the protein of interest

-

Lysis/solubilization buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

-

This compound stock solution

-

Ultrasonicator or homogenizer

-

Centrifuge (ultracentrifuge may be required)

-

Method for protein quantification (e.g., BCA assay)

Procedure:

-

Buffer Preparation: Prepare a suitable lysis buffer containing a buffering agent, salt, and protease inhibitors. Determine the optimal concentration of this compound to be used (typically in the range of 0.5-2% w/v).

-

Homogenization: Resuspend the cell pellet or membrane fraction in the lysis buffer containing this compound.

-

Solubilization: Disrupt the cells/membranes to facilitate solubilization. This can be achieved by sonication on ice or by mechanical homogenization. Incubate the mixture, often with gentle agitation, for a period of time (e.g., 30-60 minutes) at a low temperature (e.g., 4 °C) to allow for solubilization of the membrane proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g for 60 minutes) to pellet insoluble material, such as cytoskeletal components and non-solubilized membranes.

-

Analysis: Carefully collect the supernatant, which contains the solubilized proteins. The protein concentration in the supernatant can then be determined using a detergent-compatible protein assay. The efficiency of solubilization can be assessed by comparing the protein concentration in the supernatant to the total protein concentration in the starting material.

Signaling Pathways and Biological Interactions

Bile acids, including synthetic derivatives like dehydrocholic acid, are not merely digestive aids but also act as signaling molecules that regulate a variety of cellular processes, primarily through the activation of nuclear receptors.

Interaction with Xenobiotic Receptors (PXR and CAR)

The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key nuclear receptors that function as xenobiotic sensors, regulating the expression of genes involved in drug metabolism and detoxification. Some bile acids are known to be endogenous ligands for these receptors. While direct binding of this compound to PXR and CAR is not as extensively studied as other bile acids, its structural similarity suggests it may have a role in modulating these pathways. Activation of PXR and CAR by bile acids leads to the transcriptional regulation of genes encoding Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., UDP-glucuronosyltransferases) metabolizing enzymes, as well as drug transporters.

Caption: Potential activation of PXR and CAR by this compound.

Bile Acid-Dependent Choleresis

The primary pharmacological effect of this compound is its choleretic action, which is the stimulation of bile flow. This effect is considered "bile acid-dependent," meaning it involves the active transport of bile acids into the bile canaliculi, which then osmotically draws water and other electrolytes, increasing bile volume. This process is regulated by a complex interplay of transporters at the canalicular membrane of hepatocytes.

Caption: Workflow of bile acid-dependent choleresis induced by this compound.

Conclusion

This compound presents a unique profile among bile acids, primarily due to its distinct chemical structure and consequent lack of classical micelle formation. This guide has provided a detailed summary of its key physicochemical properties, offering researchers a solid foundation for its use in experimental settings. The provided protocols offer practical guidance for the characterization of this and similar molecules. A deeper understanding of its interactions with cellular signaling pathways, such as those mediated by PXR and CAR, will continue to be an important area of research, potentially uncovering new therapeutic applications for this synthetic bile acid.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 145-41-5 [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. smartsystems-eg.com [smartsystems-eg.com]

- 7. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]

- 8. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

The Impact of Sodium Dehydrocholate on Cellular Functions and Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydrocholate (B1245472), a synthetic bile acid analogue, exerts a range of biological effects primarily centered on its potent choleretic activity and its ability to modulate membrane permeability. These properties underpin its historical use as a diagnostic and therapeutic agent for biliary disorders and its emerging application as a penetration enhancer in drug delivery systems. This technical guide provides an in-depth exploration of the biological functions and cellular pathways affected by sodium dehydrocholate. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to support further research and development in this area.

Introduction

This compound (CAS 145-41-5) is the sodium salt of dehydrocholic acid, a semisynthetic bile acid derived from cholic acid.[1] Unlike endogenous bile acids, it possesses three keto groups in place of hydroxyl groups on the steroid nucleus, rendering it a powerful hydrocholeretic agent that stimulates the secretion of a large volume of low-viscosity bile.[2][3] Beyond its well-documented effects on bile flow, this compound interacts with cellular membranes and is known to influence key signaling pathways, including those involved in bile acid homeostasis and cellular stress responses. This guide will dissect these multifaceted biological activities.

Core Biological Functions

The primary biological functions of this compound can be categorized into two main areas: enhancement of bile secretion and modulation of cellular barriers.

Choleretic Effect

This compound is a potent choleretic, meaning it stimulates the liver to secrete a larger volume of bile.[2] This effect is primarily attributed to its ability to be actively transported into the bile canaliculi, creating an osmotic gradient that drives the movement of water and electrolytes into the bile.[4] Studies in animal models have demonstrated a significant increase in bile flow following the administration of this compound.

Modulation of Cellular Permeability

This compound acts as a permeation enhancer, a property attributed to its ability to transiently and reversibly disrupt cellular membranes.[5] This membranolytic activity facilitates the transport of molecules across biological barriers, such as the intestinal epithelium and the blood-brain barrier.[5][6] The mechanism of this action is believed to involve the extraction of membrane components and the formation of transient pores.[6][7]

Affected Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are limited, its identity as a bile acid salt and its metabolic conversion to other bile acids suggest its involvement in established bile acid signaling networks.[8]

Bile Acid Receptor Signaling (Hypothesized)

Bile acids are known to activate nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors such as TGR5.[9][10] Activation of these receptors regulates genes involved in bile acid synthesis, transport, and detoxification, as well as glucose and lipid metabolism.[11] Given that this compound is metabolized to cholic and deoxycholic acids, it is highly probable that it indirectly influences FXR and TGR5 signaling.[8]

FXR is a key regulator of bile acid homeostasis.[12] Its activation in hepatocytes leads to the suppression of bile acid synthesis and promotes their transport and detoxification. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which also acts to repress bile acid synthesis in the liver.[11]

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[13] This leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades that influence energy expenditure, glucose homeostasis, and inflammation.[2][13]

References

- 1. Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]

- 3. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of sodium deoxycholate on morphology, net fluid transport and motility in the small intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Studies on the mechanism of bile salt-induced liposomal membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of different bile salts upon the composition and morphology of a liver plasma membrane preparation. Deoxycholate is more membrane damaging than cholate and its conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of sodium ursodeoxycholate, hyodeoxycholate and dehydrocholate on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

In Vitro vs. In Vivo Effects of Sodium Dehydrocholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydrocholate (B1245472) (NaDHC), a synthetic bile acid, is primarily recognized for its potent hydrocholeretic action, significantly increasing the volume of bile secretion. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of NaDHC, offering a comparative overview for research and drug development applications. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction

Sodium dehydrocholate is a sodium salt of dehydrocholic acid, a synthetic tri-keto bile acid. Unlike endogenous bile acids, which are amphipathic and form micelles, NaDHC is a planar and less hydrophobic molecule.[1] Its primary pharmacological effect is to increase bile flow, a property termed hydrocholeresis.[2][3] This effect is attributed to its ability to be actively transported into the bile canaliculus, creating an osmotic gradient that drives water movement. This guide explores the multifaceted effects of NaDHC in both laboratory (in vitro) and whole-organism (in vivo) settings, highlighting its mechanisms of action and experimental considerations.

In Vitro Effects of this compound

The in vitro effects of this compound are primarily investigated in cell culture models to understand its cellular and molecular mechanisms of action, including cytotoxicity, membrane permeability, and influence on cellular signaling.

Cytotoxicity

This compound, like other bile salts, can exhibit cytotoxic effects at high concentrations. These effects are often evaluated using various cell lines, such as hepatocytes and intestinal epithelial cells.

Table 1: In Vitro Cytotoxicity of this compound and Related Bile Salts

| Cell Line | Compound | Concentration | Effect | Reference |

| Pancreatic acinar cells | This compound | 50-200 μM | Reduces necrosis induced by sodium taurocholate | [3] |

| Caco-2 | Sodium Deoxycholate | >2 mM (60 min) | Altered cellular parameters | [4][5] |

| TR146 (buccal) | Sodium Deoxycholate | >1.5 mM (60 min) | Altered cellular parameters | [4][5] |

| Breast Cancer Cells | Sodium Deoxycholate | High concentrations | Induced apoptosis | [6] |

| Breast Cancer Cells | Sodium Deoxycholate | Low concentrations | Promoted proliferation | [6] |

Permeability Enhancement

Bile salts are known to act as permeation enhancers, a property attributed to their ability to fluidize cell membranes and modulate tight junctions.

Table 2: In Vitro Permeability-Enhancing Effects of Bile Salts

| Cell Model | Compound | Concentration | Effect | Reference |

| Caco-2 monolayers | Sodium Glycodeoxycholate | 10 mM | Doubled the Papp of [³H]-octreotide | [4][5] |

| Caco-2 monolayers | Sodium Deoxycholate | - | Increased accumulation of epirubicin | [7] |

| Caco-2/HT29-MTX | Sodium Glycodeoxycholate | 0.8 mM | 1.63-fold increase in lactulose (B1674317) transport | [8] |

Experimental Protocols: In Vitro Assays

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, cell culture medium).[2][9] Replace the culture medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

This protocol outlines the steps to assess the effect of this compound on the permeability of a model compound across a Caco-2 cell monolayer.

-

Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

-

Permeability Study:

-

Wash the monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the transport buffer containing the model compound (e.g., a fluorescent marker like Lucifer yellow or a poorly permeable drug) and this compound at various concentrations to the apical (donor) side.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

Incubate the plate at 37°C on an orbital shaker.

-

At specified time points, collect samples from the basolateral side and replace with fresh buffer.

-

-

Sample Analysis: Analyze the concentration of the model compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy, LC-MS/MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

In Vivo Effects of this compound

In vivo studies are crucial for understanding the systemic effects of this compound, particularly its hydrocholeretic action and its influence on biliary physiology.

Hydrocholeretic Effect

The most prominent in vivo effect of this compound is a marked increase in the volume of bile secreted.

Table 3: In Vivo Effects of this compound on Bile Flow

| Animal Model | Administration Route | Dosage | Effect on Bile Flow | Reference |

| Wistar Rats | Intravenous infusion | 0.24 µmol/min/100 g | 69% increase | [12][13] |

| Rats | Intravenous infusion | 1-4 µmol/min/100g BW | Increased bile flow | [3] |

| Rats | Oral (in diet) | 0.4% in diet for 1 week | Increased bile flow | [3] |

| Sheep | Intravenous infusion | 50 µmol/min for 20 min | Increased to a mean of 20.59 µL/kg/min | [14] |

Effects on Biliary Composition

While increasing bile volume, this compound can alter the concentration of other biliary components.

Table 4: In Vivo Effects of this compound on Biliary Composition

| Animal Model | Administration Route | Dosage | Effect on Biliary Components | Reference |

| Wistar Rats | Intravenous infusion | 0.24 µmol/min/100 g | No significant change in taurocholate, phospholipid, or cholesterol output | [12][13] |

| Rats | Intravenous infusion | 1-4 µmol/min/100g BW | Reduced secretion of endogenous and exogenous biliary bile acids and lipids | [3] |

| Sheep | Intravenous infusion | 50 µmol/min for 20 min | Decreased concentration of bilirubin (B190676), cholesterol, phospholipids, and cholates | [14] |

Experimental Protocols: In Vivo Assays

This protocol describes a method for studying the in vivo effects of this compound on bile secretion in a rat model.

-

Animal Preparation: Anesthetize male Wistar rats (e.g., with sodium pentobarbitone).[12][13] Perform a laparotomy to expose the common bile duct.

-

Bile Duct Cannulation: Ligate the common bile duct close to the duodenum and insert a cannula for bile collection.

-

Intravenous Cannulation: Cannulate a femoral or jugular vein for the infusion of this compound.

-

Stabilization Period: Allow the animal to stabilize after surgery and collect basal bile samples.

-

Compound Administration: Infuse a solution of this compound at a constant rate for a defined period.

-

Bile Collection: Collect bile in pre-weighed tubes at regular intervals throughout the experiment.

-

Sample Analysis:

-

Determine the bile flow rate by weighing the collected bile, assuming a density of 1.0 g/mL.

-

Analyze the concentration of bile acids, phospholipids, and cholesterol in the bile samples using appropriate biochemical assays.

-

-

Data Analysis: Compare the bile flow and biliary composition during and after this compound infusion to the basal levels.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other bile acids are mediated through various signaling pathways.

Farnesoid X Receptor (FXR) Signaling

Bile acids are natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[15][16] Activation of FXR in the liver and intestine initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport.[12]

Caption: FXR signaling pathway in liver and intestine.

Autophagy

This compound has been shown to modulate autophagy, a cellular process for degrading and recycling cellular components.[3] This mechanism may contribute to its protective effects in certain pathological conditions.

Caption: Simplified overview of the autophagy signaling pathway.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of studies involving this compound.

Caption: Workflow for in vitro cytotoxicity testing.

Caption: Workflow for in vivo bile flow measurement.

Conclusion

This compound exhibits distinct and measurable effects both in vitro and in vivo. Its primary in vivo action is a potent hydrocholeretic effect, which is not necessarily coupled with an increase in biliary lipid secretion. In vitro, it can modulate cell viability and permeability, with its effects being concentration-dependent. Understanding these differential effects is crucial for its application in experimental models and for the development of new therapeutic strategies targeting biliary function and drug delivery. The provided protocols and visualized pathways serve as a foundational resource for researchers in this field.

References

- 1. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 8. Measurement of In Vivo VLDL and Chylomicron Secretion | Springer Nature Experiments [experiments.springernature.com]

- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of dehydrocholate on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of In Vivo VLDL and Chylomicron Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sodium Dehydrocholate in Bile Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sodium dehydrocholate's role in the study of bile acid metabolism. It covers its mechanism of action, impact on bile composition and flow, and its indirect influence on key signaling pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction to Sodium Dehydrocholate (B1245472)

This compound, the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative. Structurally, it is a C24 steroid with three keto groups at positions 3, 7, and 12. Unlike naturally occurring bile acids, which possess hydroxyl groups at these positions, the oxidized nature of this compound confers distinct physicochemical and biological properties. It is primarily recognized for its potent choleretic activity, meaning it stimulates the liver to secrete a larger volume of bile. This property has led to its use in both clinical and research settings to investigate bile formation and flow dynamics.

Mechanism of Action and Metabolic Fate

The primary mechanism by which this compound exerts its effects on bile acid metabolism is through its potent choleretic action and subsequent metabolic conversion.

Choleretic Effect: this compound is a hydrocholeretic, meaning it stimulates the secretion of a watery bile with a lower concentration of bile acids, cholesterol, and phospholipids.[1][2] This effect is primarily attributed to the osmotic drive of the dehydrocholate molecule and its metabolites as they are transported into the bile canaliculi.

Metabolic Conversion: Following administration, this compound undergoes significant metabolism in the liver. It is converted into more hydroxylated forms, primarily cholic acid and deoxycholic acid.[3] This metabolic transformation is a critical aspect of its biological activity, as these metabolites are potent signaling molecules that can interact with key nuclear receptors and G-protein coupled receptors involved in bile acid homeostasis.

Impact on Bile Acid Signaling Pathways

While there is limited evidence for the direct interaction of this compound with bile acid receptors, its metabolic conversion to cholic acid and deoxycholic acid provides a strong basis for its indirect effects on the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a primary sensor of intracellular bile acid concentrations. Its activation in the liver and intestine orchestrates a negative feedback loop to control bile acid synthesis and transport. The conversion of this compound to cholic acid and deoxycholic acid, both of which are known FXR agonists, can trigger this signaling cascade.

Caption: Indirect Activation of FXR Signaling by this compound Metabolites.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids in various tissues, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of downstream signaling pathways. Deoxycholic acid is a known TGR5 agonist. Therefore, the metabolism of this compound can also lead to the activation of TGR5.

Caption: Indirect Activation of TGR5 Signaling by a this compound Metabolite.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on bile flow and composition as reported in various animal studies.

Table 1: Effect of this compound on Bile Flow

| Animal Model | Administration Route and Dose | Change in Bile Flow | Reference |

| Rat | Intravenous infusion (0.24 µmol/min/100 g) | 69% increase | [4] |

| Sheep | Intravenous infusion (50 µmol/min for 20 min) | Increase to a mean of 20.59 µL/kg/min | [2] |

Table 2: Effect of this compound on Bile Composition in Sheep

| Biliary Component | Change in Concentration | Reference |

| Bilirubin (B190676) | Decrease to 148.75 µmol/L | [2] |

| Cholesterol | Decrease to 233.0 µg/mL | [2] |

| Phospholipids | Decrease to 56.11 µg/mL | [2] |

| Cholates | Decrease to 1.0 mmol/L | [2] |

Table 3: Effect of Dehydrocholate on Fecal Bile Acid Composition in Rats

| Fecal Bile Acid | Change in Excretion | Reference |

| Deoxycholic acid | Increased | [3] |

| Cholic acid | Increased | [3] |

| ω-muricholic acid | Increased | [3] |

| Oxo bile acids | Increased | [3] |

| Hyodeoxycholic acid | Decreased | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in studies investigating the effects of this compound.

Animal Model and Surgical Procedures

Animal Model: Male Wistar rats (200-250 g) are commonly used.[3][4]

Bile Duct Cannulation:

-

Anesthetize the rat (e.g., sodium pentobarbitone).

-

Perform a midline laparotomy to expose the common bile duct.

-

Ligate the bile duct close to the duodenum and insert a cannula (e.g., polyethylene (B3416737) tubing) towards the liver.

-

Secure the cannula in place.

-

Exteriorize the cannula for bile collection. For long-term studies, a duodenal cannula may also be inserted for the reinfusion of bile salts to maintain homeostasis.[5][6]

Caption: General experimental workflow for studying this compound's effects.

Drug Administration

Preparation of this compound Solution: this compound can be dissolved in a suitable vehicle such as saline for intravenous administration.[4] The concentration should be adjusted to deliver the desired dose in a specific infusion volume.

Administration: Intravenous infusion is a common route to ensure controlled and direct delivery to the liver.[2][4] For example, an infusion rate of 0.24 µmol/min/100 g body weight has been used in rats.[4]

Sample Collection and Analysis

Bile Collection: Bile is collected via the exteriorized cannula into pre-weighed tubes, often on ice. The volume is determined gravimetrically, and samples are stored at -80°C until analysis.[6]

Bile Acid Profiling by HPLC-MS/MS:

-

Sample Preparation: Bile samples are diluted, and proteins are precipitated (e.g., with methanol). An internal standard is added for quantification.[7]

-

Chromatography: Separation of individual bile acids is achieved using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).[8]

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[7][8]

Gene Expression Analysis by qPCR:

-

RNA Extraction: Total RNA is isolated from liver and intestinal tissue samples using standard methods (e.g., TRIzol).

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

qPCR: The expression of target genes (e.g., FXR, SHP, FGF15/19) and a housekeeping gene (e.g., GAPDH) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the ΔΔCt method.[9][10]

Intracellular cAMP Measurement:

-

Cell Lysis: Cells or tissues are lysed to release intracellular components.

-

cAMP Assay: The concentration of cAMP is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[11][12]

Conclusion

This compound serves as a valuable tool in the study of bile acid metabolism, primarily through its potent choleretic effects and its metabolic conversion to biologically active bile acids. While its direct interaction with key regulatory receptors like FXR and TGR5 is not well-established, its metabolites, cholic acid and deoxycholic acid, are known agonists of these pathways. This indirect mechanism of action makes this compound a useful compound for investigating the physiological consequences of increased bile flow and the downstream effects of activating bile acid signaling cascades. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate role of bile acids in health and disease.

References

- 1. nc3rs.org.uk [nc3rs.org.uk]

- 2. Effects of sodium taurocholate and this compound on bile flow, lipid and bilirubin secretion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of sodium ursodeoxycholate, hyodeoxycholate and dehydrocholate on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of dehydrocholate on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Understanding the surfactant properties of Sodium dehydrocholate in research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the surfactant properties of Sodium dehydrocholate (B1245472) (NaDHC), a bile salt increasingly utilized in pharmaceutical and research applications. We will explore its fundamental characteristics, quantitative parameters, and its role as a formulation excipient, particularly in enhancing drug delivery.

Introduction to Sodium Dehydrocholate

This compound (NaDHC) is the sodium salt of dehydrocholic acid, a synthetically produced bile acid. Unlike naturally occurring bile salts such as sodium cholate (B1235396) and sodium deoxycholate, NaDHC possesses a unique molecular structure characterized by three keto groups on its rigid steroidal backbone. This structure imparts a distinct facial amphiphilicity, where the molecule has both a hydrophilic and a hydrophobic face, driving its behavior as a surfactant in aqueous solutions.

Primarily, NaDHC is recognized for its choleretic properties (stimulating bile production) and its function as a surfactant, emulsifier, and solubilizing agent in pharmaceutical formulations.[1] Its ability to form aggregates and interact with biological membranes makes it a compound of significant interest in drug delivery systems.

Core Surfactant Properties and Quantitative Data

Surfactants, or surface-active agents, are amphiphilic compounds that lower the surface tension between two liquids or between a liquid and a solid.[2] In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles above a specific concentration, termed the Critical Micelle Concentration (CMC).[3] This aggregation behavior is central to their function in solubilizing poorly water-soluble compounds.

The micellization of bile salts like NaDHC is noted to be different from that of conventional flexible-chain surfactants. Their aggregation is often a stepwise process, resulting in smaller, more polydisperse micelles.[4]

Physicochemical and Surfactant Properties of this compound

The following tables summarize key quantitative data for this compound. For context, comparative values for the closely related and extensively studied bile salt, Sodium deoxycholate (NaDC), are also included where relevant.

| Property | Value | Reference |

| CAS Number | 145-41-5 | - |

| Molecular Formula | C₂₄H₃₃NaO₅ | - |

| Molecular Weight | 424.5 g/mol | - |

| Appearance | White to off-white crystalline powder | - |

| Surfactant Parameter | Value (for pure NaDHC) | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 41.0 mM | In aqueous solution | |

| Surface Tension at CMC (γ_cmc) | 49.0 mN/m | In aqueous solution | |

| Aggregation Number (n) | Small (typically < 10) | Varies with concentration and conditions | [5][6] |

Note on Aggregation Number: Bile salts typically form small primary micelles with aggregation numbers often below 10.[5][6] This is in contrast to conventional surfactants like sodium dodecyl sulfate (B86663) (SDS), which can have aggregation numbers exceeding 100. The aggregation number of bile salts can increase with concentration.[4]

Role in Drug Formulation and Delivery

The surfactant properties of NaDHC are leveraged in drug development to overcome challenges associated with poorly soluble active pharmaceutical ingredients (APIs).

-

Solubility Enhancement: Above its CMC, NaDHC micelles can encapsulate lipophilic (fat-loving) drug molecules within their hydrophobic core, effectively increasing the drug's solubility in aqueous media. This is crucial for developing liquid formulations and improving bioavailability.

-

Permeation Enhancement: NaDHC acts as a chemical penetration enhancer. It can reversibly disrupt the highly organized lipid matrix of biological membranes, such as the intestinal epithelium.[7][8] This transient increase in membrane permeability facilitates the transport of poorly absorbed drugs across the membrane barrier, leading to improved systemic absorption.[9]

-

Formation of Mixed Micelles: In many formulations, NaDHC is used in combination with other surfactants, including other bile salts like sodium deoxycholate (NaDC). These mixtures form "mixed micelles," which can exhibit synergistic properties, offering superior stability and higher drug-loading capacity compared to micelles made from a single surfactant.

The mechanism of permeation enhancement involves the insertion of NaDHC monomers into the lipid bilayer, which perturbs the membrane structure and increases its fluidity.

Experimental Protocols

Determining the surfactant properties of NaDHC involves several key experiments. The methodologies below provide a framework for characterizing its behavior in a laboratory setting.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.[3]

This method relies on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[10]

Protocol:

-

Preparation of Solutions: Prepare a stock solution of NaDHC (e.g., 100 mM) in deionized water or a relevant buffer. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mM to 80 mM).

-

Instrumentation: Calibrate a tensiometer using a substance with a known surface tension (e.g., pure water). The Wilhelmy plate or du Noüy ring methods are commonly used.[10][11]

-

Measurement: For each dilution, measure the surface tension at a constant, controlled temperature. Ensure the plate or ring is thoroughly cleaned between measurements.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the NaDHC concentration (log C).

-

CMC Determination: The plot will typically show two linear regions. The CMC is the concentration at the point of intersection of these two lines.[3]

For ionic surfactants like NaDHC, the equivalent conductivity of the solution changes with concentration due to the different mobilities of the free monomers and the larger, slower-moving micelles.

Protocol:

-

Preparation of Solutions: Prepare a series of NaDHC solutions of varying concentrations, similar to the tensiometry method.

-

Instrumentation: Calibrate a conductivity meter with standard potassium chloride solutions.

-

Measurement: Measure the specific conductivity of each solution at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the NaDHC concentration.

-

CMC Determination: The plot will show two lines with different slopes. The point where the slope changes corresponds to the CMC.[12]

Characterization of Micelle Size

DLS is a non-invasive technique used to measure the size distribution of small particles, such as micelles, in a suspension.[13][14] It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.[15]

Protocol:

-

Sample Preparation: Prepare a solution of NaDHC at a concentration significantly above its CMC (e.g., 60 mM) in a suitable, filtered solvent (e.g., deionized water or buffer). The solution must be optically clear.[16]

-

Filtration: Filter the sample through a low-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

-

Instrumentation: Place the cuvette into the DLS instrument. Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C).

-

Measurement: Perform the DLS measurement. The instrument's software will record the fluctuations in scattered light and compute an autocorrelation function.

-

Data Analysis: From the autocorrelation function, the translational diffusion coefficient (D) is calculated. The software then uses the Stokes-Einstein equation to determine the hydrodynamic radius (Rₕ) of the micelles.[17] The output will typically be an intensity-weighted size distribution profile.

Conclusion

This compound is a versatile bile salt with distinct surfactant properties that make it a valuable excipient in modern pharmaceutical development. Its ability to self-assemble into micelles, solubilize poorly soluble drugs, and enhance permeation across biological membranes addresses several key challenges in drug formulation. A thorough understanding and characterization of its CMC, aggregation behavior, and interaction with other formulation components are critical for harnessing its full potential in creating effective and stable drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify these essential properties.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Bile salts as atypical surfactants and solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Penetration enhancer - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. In vitro studies on enhancing effect of sodium glycocholate on transbuccal permeation of morphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tegewa.de [tegewa.de]

- 11. Surface tension properties of human urine: relationship with bile salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 13. â©1430.3⪠Analytical Methodologies Based on Scattering PhenomenaâDynamic Light Scattering [doi.usp.org]

- 14. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 15. wyatt.com [wyatt.com]

- 16. brookhaveninstruments.com [brookhaveninstruments.com]

- 17. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]

Early Investigations into the Therapeutic Utility of Sodium Dehydrocholate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), a synthetic bile acid derivative, garnered significant interest in the early to mid-20th century for its potent choleretic properties—the ability to increase the volume of bile secreted by the liver. Marketed under brand names such as Decholin, it became a subject of numerous preclinical and clinical investigations to understand its therapeutic potential, primarily in hepatobiliary and circulatory disorders. This technical guide provides an in-depth review of the foundational research on sodium dehydrocholate, focusing on its mechanism of action as understood at the time, detailed experimental protocols from seminal studies, and the quantitative data that underpinned its early clinical applications.

Core Therapeutic Actions

Choleretic Effect

The primary and most well-documented therapeutic action of this compound is its marked stimulation of bile flow. Early studies in animal models, particularly dogs with chronic biliary fistulas, provided the foundational evidence for this effect. Unlike natural bile salts, which primarily increase the secretion of bile solids (bile acids, cholesterol, and phospholipids), this compound was observed to induce a "hydrocholeresis," a voluminous secretion of bile with a lower concentration of solid constituents. This property was thought to be beneficial for flushing the biliary tree, promoting drainage, and removing small calculi and inflammatory debris.

Measurement of Circulation Time

A notable early application of this compound was in the determination of circulation time, a diagnostic measure of the velocity of blood flow. Following intravenous injection, the arrival of the substance in the capillaries of the tongue and pharynx elicits a bitter taste. The time interval between injection and the perception of this taste by the patient provided a measure of the arm-to-tongue circulation time, which could be prolonged in conditions such as congestive heart failure.

Quantitative Data from Early Preclinical Research

The following tables summarize key quantitative findings from early animal studies investigating the choleretic effects of this compound.

| Animal Model | Drug Administered | Dosage | Effect on Bile Flow | Effect on Bile Composition | Reference |

| Chronic Biliary Fistula Dogs | Dehydrocholic Acid (Decholin) | Not specified in abstract | Increased volume of bile secretion | Lower concentration of bile solids | (Boyd, Perry, & Stewart, 1945)[1] |

| Chronic Biliary Fistula Dogs | Deoxycholic Acid (Degalol) | Not specified in abstract | Increased volume of bile secretion | Lower concentration of bile solids | (Boyd, Perry, & Stewart, 1945)[1] |

Experimental Protocols

Induction of Choleretic Effect in Chronic Biliary Fistula Dogs (Based on methodologies from the 1940s)

This protocol is a composite representation of the general methods employed in early studies on the choleretic action of bile acid derivatives.

-

Animal Model: Adult dogs were surgically prepared with a chronic biliary fistula to allow for the collection and measurement of bile. This often involved the cannulation of the common bile duct.

-

Pre-experimental Period: A baseline period was established to measure the natural rate of bile flow and collect bile samples for compositional analysis.

-

Drug Preparation and Administration: A sterile aqueous solution of this compound (e.g., a 20% solution of Decholin) was prepared. The solution was administered intravenously, typically through a peripheral vein.

-

Bile Collection and Measurement: Following administration of the drug, bile was collected continuously. The volume of bile secreted per unit of time (e.g., mL/minute) was recorded to determine the choleretic response.

-

Bile Analysis: Collected bile samples were analyzed for their composition. Early methods of bile analysis were primarily chemical and included techniques for the quantification of total bile acids, cholesterol, and bilirubin.

Measurement of Circulation Time in Humans (Decholin Method)

This protocol describes the historical method for determining arm-to-tongue circulation time using this compound.

-

Patient Preparation: The patient was positioned comfortably, typically in a supine or seated position.

-

Drug Administration: A standard dose of a 20% solution of this compound (typically 3 to 5 mL) was rapidly injected into an antecubital vein.

-

Endpoint Determination: The patient was instructed to signal immediately upon perceiving a bitter taste. The time from the beginning of the injection to the patient's signal was measured with a stopwatch.

-

Interpretation: The resulting time in seconds was recorded as the circulation time.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Assessing Choleretic Activity

Caption: Workflow for evaluating the choleretic effect of this compound in a canine model.

Conceptual Pathway of this compound-Induced Hydrocholeresis

Caption: Hypothesized mechanism of this compound-induced increase in bile volume.

Early Clinical Applications and Adverse Effects

Therapeutic Uses

In clinical practice, this compound was used to:

-

Promote Biliary Drainage: In conditions such as cholecystitis and cholangitis, the increased bile flow was intended to help clear the biliary passages.

-

Aid in Cholecystography: By accelerating the excretion of contrast media into the biliary system, it was used to enhance the visualization of the gallbladder and bile ducts on X-ray.

Adverse Effects

Early reports noted that intravenous administration of this compound could be associated with adverse reactions, although these were considered infrequent. A 1954 report detailed four untoward reactions, including two fatalities, highlighting the potential for serious side effects.[2] These reactions underscored the need for caution in its clinical use.

Conclusion

The early research on this compound laid the groundwork for understanding the therapeutic potential of synthetic bile acids. While its clinical applications have largely been superseded by more modern and targeted therapies, the foundational studies provided valuable insights into the physiology of bile secretion and the pharmacological manipulation of this process. The experimental protocols and quantitative data from this era, though lacking the sophistication of modern techniques, demonstrate a systematic approach to evaluating the therapeutic utility of new chemical entities.

References

The Structure-Activity Relationship of Sodium Dehydrocholate: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative recognized for its potent choleretic properties—the ability to increase the volume of bile secreted from the liver. This characteristic has historically positioned it as a therapeutic agent for biliary insufficiency and as a diagnostic tool. Understanding the relationship between the molecular structure of sodium dehydrocholate and its biological activity is crucial for the design of novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Molecular Structure and Known Biological Activity

This compound is a C24 steroid with a carboxylic acid side chain and three ketone groups at positions C3, C7, and C12 of the steroid nucleus. This tri-keto structure distinguishes it from naturally occurring bile acids, which possess hydroxyl groups at these positions. The primary pharmacological effect of this compound is to stimulate a high volume of low-viscosity bile, a phenomenon known as hydrocholeresis. While its primary use is as a choleretic agent, recent studies have begun to explore other potential biological activities of its derivatives, including antimicrobial and cytotoxic effects.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies focusing specifically on the choleretic activity of a wide range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on other bile acids and from the limited research on dehydrocholate derivatives.

Modifications of the Steroid Nucleus

The three ketone groups at C3, C7, and C12 are the most apparent sites for chemical modification. The general principles of bile acid SAR suggest that the number and orientation of hydroxyl groups on the steroid nucleus are critical determinants of their physiological properties, including their effect on bile flow and their interaction with nuclear receptors like the farnesoid X receptor (FXR). For instance, the conversion of the keto groups of dehydrocholic acid back to hydroxyl groups, and the stereochemistry of these new hydroxyls, would be expected to significantly alter the molecule's hydrophobicity and its ability to activate signaling pathways.

Side Chain Modifications: Amides and Esters

The carboxylic acid side chain is another key site for modification, most commonly through the formation of amides and esters. Such modifications can significantly impact the molecule's solubility, metabolic stability, and interaction with biological targets.

One area where SAR data for dehydrocholic acid derivatives is available is in their antimicrobial activity. A study on the condensation products of dehydrocholic acid with various (L)-amino acids revealed that these derivatives exhibit antimicrobial properties.

Quantitative Data: Antimicrobial Activity of Dehydrocholic Acid-Amino Acid Conjugates

The following table summarizes the in vitro antimicrobial activity of a series of dehydrocholic acid-(L)-amino acid conjugates.

| Compound | Amino Acid Conjugate | Antimicrobial Activity |

| Dehydrocholic acid-Arginine | (L)-Arginine | Significant |

| Dehydrocholic acid-Ornithine | (L)-Ornithine | Moderate |

| Dehydrocholic acid-Lysine | (L)-Lysine | Moderate |

| Dehydrocholic acid-Histidine | (L)-Histidine | Moderate |

| Dehydrocholic acid-Glycine | (L)-Glycine | Not significant |

| Dehydrocholic acid-Alanine | (L)-Alanine | Not significant |

| Dehydrocholic acid-Leucine | (L)-Leucine | Not significant |

| Dehydrocholic acid-Phenylalanine | (L)-Phenylalanine | Not significant |

| Dehydrocholic acid-Tryptophan | (L)-Tryptophan | Not significant |

| Dehydrocholic acid-Proline | (L)-Proline | Not significant |

| Dehydrocholic acid-Methionine | (L)-Methionine | Not significant |

| Dehydrocholic acid-Aspartic acid | (L)-Aspartic acid | Not significant |

| Dehydrocholic acid-Glutamic acid | (L)-Glutamic acid | Not significant |

Note: The term "Significant" and "Moderate" are as described in the source literature and imply a notable level of antimicrobial activity, though specific quantitative values like MIC50 were not provided in the available summary.

Experimental Protocols

Synthesis of Dehydrocholic Acid

Dehydrocholic acid is typically synthesized by the oxidation of cholic acid. A general protocol is as follows:

Materials:

-

Cholic acid

-

Sodium bromate (B103136) (NaBrO3)

-

Ceric ammonium (B1175870) nitrate (B79036) (CAN)

-

Acetonitrile

-

Water

-

Sodium thiosulfate (B1220275) (Na2S2O3)

Procedure:

-

Prepare a slurry of cholic acid (1 equivalent) and ceric ammonium nitrate (0.05 equivalents) in 20% aqueous acetonitrile.

-

Heat the mixture to 80°C.

-

Add an aqueous solution of 0.2 M sodium bromate (1.5 equivalents per hydroxyl group) dropwise to the slurry over 20 minutes.

-

Stir the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench with an aqueous solution of sodium thiosulfate.

-

Slowly add water to the resulting white suspension to precipitate the dehydrocholic acid.

-

Collect the white solid by filtration, wash with water until the filtrate is colorless, and dry under vacuum at 50°C.

Synthesis of Dehydrocholic Acid-Amino Acid Conjugates

A general method for the synthesis of amino acid conjugates of dehydrocholic acid involves the following steps:

Materials:

-

Dehydrocholic acid

-

(L)-amino acid methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM)

-

Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Water

Procedure:

-

Amide Coupling:

-

Dissolve dehydrocholic acid, the (L)-amino acid methyl ester hydrochloride, and HOBt in DMF.

-

Add NMM to the solution and cool to 0°C.

-

Add a solution of DCC in DMF and stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent and purify the resulting methyl ester conjugate by column chromatography.

-

-

Saponification:

-

Dissolve the purified methyl ester in a mixture of methanol and water.

-

Add an aqueous solution of lithium hydroxide and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with HCl and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the final dehydrocholic acid-amino acid conjugate.

-

In Vivo Evaluation of Choleretic Activity (Rat Model)

This protocol is adapted from standard methods for assessing choleretic agents.

Animals:

-

Male Wistar rats (250-300g)

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

-

Perform a midline laparotomy to expose the common bile duct.

-

Ligate the bile duct near the duodenum and insert a cannula (e.g., polyethylene (B3416737) tubing) into the duct towards the liver.

-

Exteriorize the cannula for bile collection.

-

-

Drug Administration:

-

Administer this compound or its derivatives intravenously (e.g., via the femoral vein) or intraduodenally.

-

The vehicle used for dissolving the test compounds should be administered to a control group.

-

-

Bile Collection and Analysis:

-

Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours.

-

Determine the bile volume by weight, assuming a density of 1 g/mL.

-

Calculate the bile flow rate (e.g., in µL/min/100g body weight).

-

The collected bile can be further analyzed for the concentration of bile acids, cholesterol, and phospholipids (B1166683) using commercially available assay kits.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its choleretic effect are not fully elucidated. However, the general mechanisms of bile acid signaling are becoming increasingly clear and likely play a role.

General Bile Acid Signaling

Bile acids are known to be signaling molecules that activate nuclear receptors, with the farnesoid X receptor (FXR) being the most well-characterized. Activation of FXR in hepatocytes leads to a cascade of gene expression changes that regulate bile acid synthesis, transport, and metabolism.

Caption: General overview of bile acid signaling via FXR in hepatocytes.

Postulated Mechanism of this compound

The choleretic action of this compound is thought to be primarily due to its high osmotic potential. After being taken up by hepatocytes and secreted into the bile canaliculi, it creates a significant osmotic gradient, drawing water and electrolytes into the bile, thereby increasing its volume. It is less likely to be a potent FXR agonist compared to endogenous dihydroxy bile acids.

Caption: Postulated osmotic mechanism of this compound-induced hydrocholeresis.

Future Directions and Conclusion

The study of the structure-activity relationships of this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. While data on the SAR for choleretic activity is currently limited, the exploration of other biological activities, such as antimicrobial and cytotoxic effects, is providing a foundation for future research.

Key areas for future investigation include:

-

Systematic modification of the steroid nucleus: The synthesis and evaluation of derivatives with modified keto groups (e.g., reduction to hydroxyl groups with defined stereochemistry) will be critical to understanding the role of these functionalities in choleretic activity and other biological effects.

-

Expansion of side-chain modifications: The synthesis of a broader range of esters and amides, and the evaluation of their physicochemical and biological properties, will provide a more complete picture of the SAR of the side chain.

-

Quantitative analysis of choleretic activity: A systematic study of the choleretic activity of a library of this compound derivatives is needed to establish clear SAR for this primary biological effect.

-

Elucidation of signaling pathways: Further research is required to determine the specific molecular targets and signaling pathways involved in the biological effects of this compound and its derivatives.

The Discovery and Synthesis of Sodium Dehydrocholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative that has carved a niche in both therapeutic and research applications. Unlike endogenous primary bile acids, which possess hydroxyl groups, dehydrocholic acid is a tri-keto bile acid, a structural feature that imparts distinct physicochemical and biological properties. This technical guide provides an in-depth exploration of the discovery and synthesis of sodium dehydrocholate, complete with detailed experimental protocols, quantitative data, and an examination of its interaction with key signaling pathways.

Historical Perspective: The Dawn of Synthetic Bile Acids

The journey into the therapeutic use of bile acids spans centuries, but the era of synthetic modification began in the late 19th and early 20th centuries. The pioneering work on the chemical structure of bile acids by researchers like Heinrich Wieland laid the groundwork for their synthetic manipulation. Dehydrocholic acid was first synthesized in 1881 by Hammarsten through the oxidation of cholic acid using chromium trioxide.[1] This marked a significant step in steroid chemistry, demonstrating that the hydroxyl groups of a natural bile acid could be chemically altered to produce a new compound with different properties. In the early 20th century, dehydrocholic acid was recognized for its choleretic properties, meaning it stimulates the production of bile by the liver.[2] This discovery led to its therapeutic use to increase bile flow in various hepatobiliary disorders.

Physicochemical Properties

The distinct chemical structure of this compound governs its physical and chemical characteristics, which are crucial for its formulation and biological activity. A summary of its key quantitative properties is presented below.

| Property | Dehydrocholic Acid | This compound |

| Molecular Formula | C24H34O5 | C24H33NaO5 |

| Molecular Weight | 402.53 g/mol | 424.51 g/mol |

| Appearance | White, loose powder | White to off-white or beige solid/powder |

| Melting Point | 231-242 °C | >300 °C |

| Solubility | Slightly soluble in chloroform (B151607) and ethanol (B145695); almost insoluble in water. | Soluble in water (0.1 M at 20 °C, clear, colorless). Soluble in DMSO (85 mg/mL). |

| CAS Number | 81-23-2 | 145-41-5 |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the oxidation of cholic acid to form dehydrocholic acid, followed by a neutralization reaction to produce the sodium salt.

Step 1: Oxidation of Cholic Acid to Dehydrocholic Acid

The core of the synthesis is the oxidation of the three hydroxyl groups on the cholic acid molecule to ketone groups. Several methods have been developed for this transformation.

This is a classic method for the oxidation of cholic acid.

-

Dissolution: Dissolve cholic acid in a suitable solvent, such as aqueous tertiary alcohol (e.g., tertiary butyl alcohol or tertiary amyl alcohol) containing sulfuric acid.[3]

-

Oxidation: Slowly add an aqueous solution of sodium dichromate to the cholic acid solution while stirring and maintaining the temperature between 38-40 °C. The chromic acid generated in situ oxidizes the hydroxyl groups.

-

Crystallization: As the reaction proceeds, dehydrocholic acid, being insoluble in the reaction mixture, will crystallize out.

-